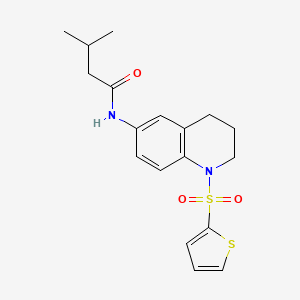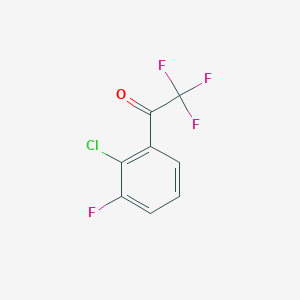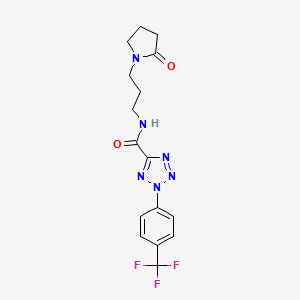![molecular formula C16H11N3O B2911367 4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine CAS No. 866131-44-4](/img/structure/B2911367.png)
4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine, also known as NPD1, is a synthetic molecule that has been the focus of scientific research due to its potential applications in various fields. NPD1 is a small molecule that is composed of a pyrimidine ring and a naphthalene ring that are connected by a furan ring. The molecule has been found to have unique properties that make it useful for various applications, including in the field of medicine and biochemistry.
Scientific Research Applications
Photoreactivity and Cycloaddition
4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine, a compound structurally related to pyridones and naphthoquinones, has been studied for its photoreactivity. Sieburth et al. (2000) explored the photoreactivity of 2-pyridones with furan and naphthalene, discovering that these compounds undergo [4 + 4] photocycloaddition, exhibiting regio- and stereospecific reactions. This property is significant for synthesizing complex molecular architectures in organic chemistry, especially in light-driven synthetic processes (Sieburth, McGee, Zhang, & Chen, 2000).
Heterocyclic Compound Synthesis
Padmashali et al. (2005) conducted research on the synthesis of novel angularly fused pentacyclic heterocycles that are of pharmacological interest. Their work with 2-substituted-4-oxo-naphtho[2,1-b]furo[3,2-d]pyrimidines led to the creation of tetrazolo[1,5-c]-pyrimido[5,4-b]naphtho[2,1-b]furan derivatives. These synthesized compounds were evaluated for their antimicrobial, anthelmintic, anticonvulsant, and antipyretic activities, showcasing the compound's versatility in the development of new therapeutic agents (Padmashali, Vaidya, Mahadevan, & Latha, 2005).
Synthesis of Naphthofuran Derivatives
Badr et al. (2007) explored the synthesis and reactions of Naphtho[1,2:4,5]furo[3,2-d]pyrimidine derivatives, demonstrating the versatility of this compound in forming complex naphthofuran structures. Their work contributes to the broader understanding of naphthofuran derivatives' synthesis, crucial for pharmaceutical and materials science applications (Badr, El-Dean, Moustafa, & Zaki, 2007).
Biological Activity Evaluation
Kumaraswamy et al. (2008) synthesized 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles and evaluated their antimicrobial activity along with selected compounds for anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities. This research indicates the potential of this compound derivatives in developing new therapeutic agents (Kumaraswamy, Chandrashekhar, Shivakumar, Prathima Mathias, Mahadevan, & Vaidya, 2008).
Antitumor Agent Synthesis
Farghaly et al. (2014) reported on the synthesis of naphtho[1,8-ef][1,4]diazepines and pyrrolo[1,2-a]perimidines, starting from 1,8-diaminonaphthalene and hydrazonoyl chlorides, which were then screened for antitumor activity. This highlights another aspect of scientific research applications of naphthofuran derivatives in the search for effective cancer treatments (Farghaly, Abbas, Dawood, & El-Naggar, 2014).
Future Directions
Mechanism of Action
Target of Action
It is known that naphthofuran derivatives have been tested as protein tyrosine phosphatase 1b (ptp1b) inhibitors . PTP1B plays a crucial role in the negative regulation of insulin signaling and is thus a potential target for the treatment of type 2 diabetes and obesity .
Mode of Action
Naphthofuran derivatives are known to interact with their targets through various chemical reactions . For instance, the Vilsmeier formylation of 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan gives a compound that reacts with C- and N-nucleophiles to afford naphthofuranpyrazol derivatives .
Biochemical Pathways
Naphthofuran derivatives are known to exhibit potent antibacterial, genotoxic, and anticancer activity . This suggests that these compounds may interact with multiple biochemical pathways involved in bacterial growth, DNA repair, and cell proliferation.
Pharmacokinetics
The compound’s predicted boiling point is 5540±420 °C, and its predicted density is 1343±006 g/cm3 . These properties may influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Naphthofuran derivatives have been shown to exhibit potent antibacterial, genotoxic, and anticancer activity . This suggests that these compounds may induce cell death in bacteria and cancer cells and may cause DNA damage.
Action Environment
It is known that the synthesis of naphthofuran derivatives can be influenced by environmental factors such as temperature and the presence of certain chemicals . These factors may also influence the action and stability of the compound.
Properties
IUPAC Name |
4-benzo[e][1]benzofuran-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c17-16-18-8-7-13(19-16)15-9-12-11-4-2-1-3-10(11)5-6-14(12)20-15/h1-9H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGJEXPSHNWALT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=NC(=NC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-7-[(2-methylphenyl)methyl]-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2911284.png)
![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2911286.png)


![(E)-4-(Dimethylamino)-N-methyl-N-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]but-2-enamide](/img/structure/B2911291.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2911292.png)

![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B2911296.png)

![N-Quinolin-5-yl-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2911299.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2911300.png)


![N-[(3-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/no-structure.png)
